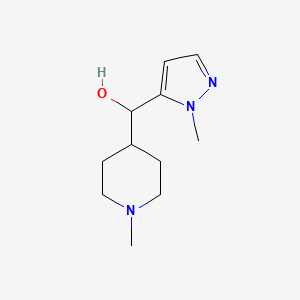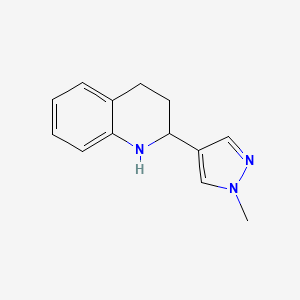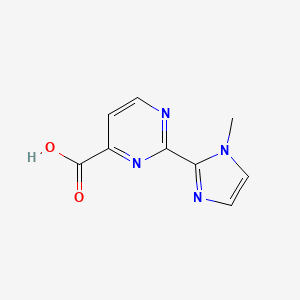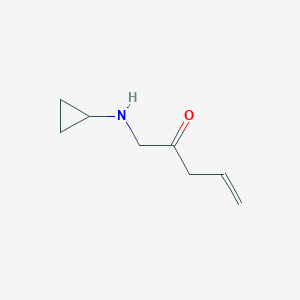![molecular formula C14H19ClO B13183246 ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3-methylpent-4-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.
Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.
Reduction: LiAlH₄, typically in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science for the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Benzyl chloride: Similar in structure but lacks the 3-methylpent-4-en-1-yl group.
3-Methylpent-4-en-1-ol: Similar in structure but lacks the benzene ring and chloromethyl group.
Uniqueness:
- The combination of a benzene ring with both a chloromethyl group and a 3-methylpent-4-en-1-yl group makes ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene unique.
- This unique structure provides distinct reactivity and potential applications that are not observed in simpler related compounds.
Propiedades
Fórmula molecular |
C14H19ClO |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3 |
Clave InChI |
CGNBJHSNYKDTSR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC1=CC=CC=C1)(CCl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)

![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)



![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)

![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
